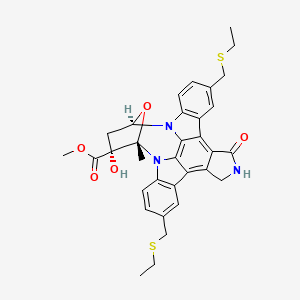

3,9-Bis((ethylthio)methyl)-K-252a

Übersicht

Beschreibung

CEP-1347 ist eine semisynthetische Verbindung, die für ihre neuroprotektiven Eigenschaften bekannt ist. Es ist ein potenter Inhibitor des c-Jun N-terminalen Kinase (JNK)-Signalwegs, der an Stressreaktionen beteiligt ist, die zum Zelltod von Neuronen führen. Diese Verbindung hat sich als vielversprechend erwiesen, um verschiedene Nervenzelltypen vor Apoptose zu schützen, was sie zu einem potenziellen Therapeutikum für neurodegenerative Erkrankungen wie Parkinson macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CEP-1347 wird aus dem Indolocarbazol K252a gewonnen. Die Synthese umfasst mehrere Schritte, darunter die Bildung des Indolocarbazol-Kerns und anschließende Modifikationen, um funktionelle Gruppen einzuführen, die seine biologische Aktivität verbessern. Die wichtigsten Schritte umfassen in der Regel:

Bildung des Indolocarbazol-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, ausgehend von einfachen aromatischen Vorläufern.

Modifikationen der funktionellen Gruppen: Einführung verschiedener Substituenten, um die Potenz und Selektivität der Verbindung zu verbessern.

Industrielle Produktionsverfahren

Die industrielle Produktion von CEP-1347 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hohen Ausbeuten, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CEP-1347 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise die biologische Aktivität der Verbindung verändern.

Substitution: Verschiedene nukleophile und elektrophile Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonylchloride werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von CEP-1347 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

CEP-1347 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: CEP-1347 hat Wirksamkeit bei der Hemmung des Wachstums von Gliomzellen gezeigt, indem es das MDM4-Protein angreift und den p53-Signalweg aktiviert.

Parkinson-Krankheit: In Tiermodellen hat sich gezeigt, dass CEP-1347 Dopaminneuronen in der Substantia nigra, der von der Parkinson-Krankheit betroffenen Gehirnregion, schützen kann.

Wirkmechanismus

CEP-1347 übt seine Wirkungen hauptsächlich durch Hemmung des JNK-Signalwegs aus. Dieser Signalweg ist ein entscheidender Bestandteil der zellulären Stressantwort und ist an der Induktion von Apoptose beteiligt. Durch die Blockierung der Aktivierung von JNK verhindert CEP-1347 die nachgeschalteten Signalereignisse, die zum Zelltod von Neuronen führen. Zusätzlich zielt CEP-1347 auf das MDM4-Protein ab, was zur Aktivierung des p53-Signalwegs führt, der zusätzlich zu seinen neuroprotektiven und Antikrebswirkungen beiträgt .

Wirkmechanismus

CEP-1347 exerts its effects primarily by inhibiting the JNK pathway. This pathway is a critical component of the cellular stress response and is involved in the induction of apoptosis. By blocking the activation of JNK, CEP-1347 prevents the downstream signaling events that lead to neuronal death. Additionally, CEP-1347 targets the MDM4 protein, leading to the activation of the p53 pathway, which further contributes to its neuroprotective and anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

K252a: Die Stammverbindung, von der CEP-1347 abgeleitet ist. Es hemmt auch den JNK-Signalweg, jedoch mit geringerer Spezifität und Potenz.

SP600125: Ein weiterer JNK-Inhibitor, jedoch fehlen ihm die neuroprotektiven Eigenschaften von CEP-1347.

Einzigartigkeit von CEP-1347

CEP-1347 ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung des JNK-Signalwegs einzigartig. Seine Fähigkeit, Neuronen vor Apoptose zu schützen, und seine Wirksamkeit in der Krebsforschung unterscheiden es von anderen ähnlichen Verbindungen. Darüber hinaus bietet seine Doppelfunktion auf den JNK- und p53-Signalwegen ein breiteres therapeutisches Potenzial .

Biologische Aktivität

3,9-Bis((ethylthio)methyl)-K-252a is a synthetic derivative of K-252a, a natural compound derived from the bacterium Nocardia sp. This compound is characterized by the addition of ethylthio groups at the 3 and 9 positions of the K-252a backbone, which enhances its biological activities. The molecular formula for this compound is C₃₃H₃₃N₃O₅S₂. Research has indicated that it possesses significant neurotrophic effects and influences various cellular signaling pathways.

The precise mechanism of action for this compound remains partially understood. However, it is hypothesized to inhibit tubulin polymerization similarly to its parent compound K-252a, which disrupts microtubule formation essential for cell division and function. This structural similarity suggests that it may share similar biological activities, although further investigations are necessary to confirm these hypotheses.

Neurotrophic Effects

Research indicates that this compound acts as a potent neurotrophic agent. Specifically, studies have shown that it enhances choline acetyltransferase activity in embryonic rat spinal cord and basal forebrain cultures . This enhancement is crucial for cholinergic neuron function and survival.

In Vivo Studies

In vivo models suggest that this compound can prevent degeneration of cholinergic neurons in the nucleus basalis magnocellularis (NBM) and reduce programmed cell death in various neuronal populations . These findings highlight its potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| K-252a | Base structure without ethylthio groups | Potent protein kinase C inhibitor |

| CEP1347 | Related neurotrophic compound | Inhibitor of mixed lineage kinase |

| 3,9-Bis(alkoxymethyl)-K-252a | Alkoxy modifications at similar positions | Varies in biological activity |

| This compound | Ethylthio modifications | Enhanced neurotrophic activity with reduced kinase inhibition |

This table illustrates how this compound is unique due to its specific modifications, which enhance its biological activity compared to K-252a while providing distinct pharmacological properties not found in other related compounds.

Safety and Toxicology

While the parent compound K-252a is known to be toxic with potential severe side effects, information regarding the specific safety hazards of this compound is limited. Given its structural resemblance to K-252a, caution is advised when handling this compound in research settings.

Eigenschaften

IUPAC Name |

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLRESZJCKCTC-KMYQRJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156177-65-0 | |

| Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-1347 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CEP-1347?

A1: CEP-1347 acts as a potent and selective inhibitor of the mixed lineage kinase (MLK) family of kinases. [, , ] MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress response, apoptosis (programmed cell death), and inflammation. [, , ]

Q2: How does CEP-1347 affect the JNK signaling pathway?

A2: By inhibiting MLKs, CEP-1347 effectively blocks the activation of the JNK signaling pathway. [, , ] This inhibition disrupts the downstream cascade of events that would normally lead to the activation of c-Jun, a transcription factor involved in regulating gene expression related to apoptosis and inflammation. [, , , ]

Q3: What are the downstream effects of CEP-1347's inhibition of the JNK pathway?

A3: Inhibition of the JNK pathway by CEP-1347 leads to several downstream effects:

- Reduced apoptosis: CEP-1347 prevents the activation of caspases, enzymes responsible for executing apoptosis, thereby promoting cell survival in various models of neuronal death. [, , ]

- Preservation of neuronal function: In several studies, CEP-1347 not only protected neurons from death but also helped maintain their metabolic activity and trophic status, crucial for neuronal function. [, , ]

- Modulation of inflammation: In glial cells, particularly astrocytes, CEP-1347 has been shown to dampen inflammatory responses by decreasing the release of pro-inflammatory molecules like nitric oxide (NO), prostaglandins (PGs), and interleukin-6 (IL-6). []

Q4: Does CEP-1347 have any impact on MDM2, another negative regulator of p53?

A5: Interestingly, while CEP-1347 primarily targets MDM4, studies show that it can indirectly influence MDM2. Blocking CEP-1347-induced MDM2 overexpression, achieved through genetic knockdown, enhanced its effects on the p53 pathway and cell growth inhibition. [] Furthermore, using a small molecule MDM2 inhibitor that disrupts the MDM2-p53 interaction, while preserving its ability to inhibit MDM4 expression, synergistically enhanced the p53-activating and growth-inhibitory effects of CEP-1347. [] This highlights a complex interplay between these regulatory molecules and suggests potential for combination therapies.

Q5: What is the molecular formula and weight of CEP-1347?

A6: The molecular formula of CEP-1347 is C28H37N3O7S2, and its molecular weight is 591.74 g/mol. [, ]

Q6: Does CEP-1347 possess any intrinsic catalytic properties?

A7: CEP-1347 is not known to possess intrinsic catalytic properties. It primarily functions as a kinase inhibitor, specifically targeting the MLK family. [, , ] Its mode of action involves competing with ATP for binding to the catalytic site of MLKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.